1,4-Diacetylpiperazine-2,5-dione

Vue d'ensemble

Description

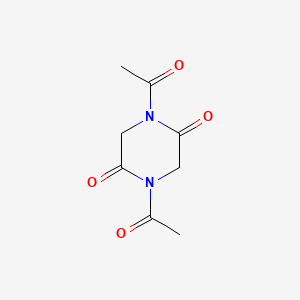

1,4-Diacetylpiperazine-2,5-dione is a derivative of piperazine-2,5-dione, a compound of significant interest due to its presence in various natural products. This compound is known for its utility in peptide synthesis, pyrazine synthesis, and Diels-Alder reactions . It is also referred to as N,N’-diacetylglycine anhydride and has the molecular formula C8H10N2O4 .

Mécanisme D'action

Target of Action

1,4-Diacetylpiperazine-2,5-dione is an unsymmetrical molecule that primarily targets the pBR322 plasmid in bacteria . The pBR322 plasmid is a small, circular piece of DNA that is commonly used in laboratory settings for cloning experiments.

Mode of Action

The compound binds to the DNA of the pBR322 plasmid, preventing it from being replicated . This inhibitory action disrupts the normal functioning of the bacteria, leading to a decrease in bacterial growth.

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth. By binding to the pBR322 plasmid and preventing its replication, the compound disrupts the normal functioning of the bacteria, leading to a decrease in bacterial growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound is stored under an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and heat

Analyse Biochimique

Biochemical Properties

1,4-Diacetylpiperazine-2,5-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in peptide synthesis, such as glycine anhydride. The compound’s acetyl groups can form covalent bonds with amino groups in proteins, leading to modifications that can alter protein function. Additionally, this compound can participate in Diels-Alder reactions as a 4π component, which is crucial in the synthesis of complex organic molecules .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. The compound can also modulate cell signaling pathways by interacting with signaling proteins, thereby influencing cell function and behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction can lead to changes in enzyme activity and subsequent alterations in metabolic pathways. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmosphere and room temperature conditions. Its degradation products can have different biochemical properties and effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to peptide synthesis and organic molecule formation. The compound interacts with enzymes such as glycine anhydride and acetyl chloride, which are crucial for its metabolic processing. These interactions can affect metabolic flux and the levels of metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are essential for its biochemical activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The activity and function of this compound are influenced by its localization, as it interacts with different biomolecules in various cellular environments .

Méthodes De Préparation

1,4-Diacetylpiperazine-2,5-dione can be synthesized through several methods:

Analyse Des Réactions Chimiques

1,4-Diacetylpiperazine-2,5-dione undergoes various chemical reactions, including:

Condensation Reactions: It reacts with aldehydes to form monoarylidene and bisarylidene derivatives.

Aldol Condensation: In basic media, it undergoes aldol condensation with aldehydes and ketones, forming products such as 2-methyl-3-phenylserine derivatives.

Substitution Reactions: The compound can also participate in substitution reactions, where the acetyl groups can be replaced by other functional groups under appropriate conditions.

Applications De Recherche Scientifique

Organic Synthesis

- Condensation Reactions : 1,4-Diacetylpiperazine-2,5-dione is frequently used in aldol condensation reactions with aldehydes and ketones. Research has shown that it can react with both aliphatic and aromatic aldehydes under basic conditions to form various substituted products . This property makes it valuable for synthesizing complex organic molecules.

- Synthesis of Bioactive Compounds : The compound acts as a precursor for synthesizing various bioactive molecules. Its derivatives have been explored for their potential pharmaceutical applications, including anti-cancer and anti-inflammatory activities .

- Formation of Bis-Arylidene Derivatives : The introduction of bis-arylidene moieties into the structure has been reported to enhance biological activity. Studies have demonstrated that this compound can form unsymmetrical bis-arylidene derivatives that exhibit significant biological properties .

Medicinal Chemistry

- Antimicrobial Activity : Derivatives of this compound have shown promising antimicrobial properties. For instance, certain substituted forms have been tested against various bacterial strains and have demonstrated effective inhibition .

- Peptide Synthesis : The compound's diketopiperazine framework is advantageous in peptide synthesis due to its ability to form stable cyclic structures. This feature is particularly useful in designing peptide-based drugs with enhanced stability and bioavailability .

- Photochemical Studies : Research has indicated that the photochemistry of piperazine-2,5-dione derivatives plays a role in understanding peptide behavior in aqueous solutions. This aspect could be crucial for developing light-sensitive therapeutic agents .

Materials Science

- Polymer Chemistry : The reactivity of this compound allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials .

- Nanomaterials : Recent studies have explored the use of this compound in creating nanomaterials with specific functionalities. Its ability to form complex structures can be harnessed in nanotechnology applications for drug delivery systems and biosensors .

Case Study 1: Synthesis of Antimicrobial Agents

A research group successfully synthesized a series of 3-substituted piperazine-2,5-diones from this compound through condensation reactions with various aldehydes. The resulting compounds were tested for antimicrobial activity against Escherichia coli and Staphylococcus aureus, showing significant inhibition at low concentrations.

Case Study 2: Photochemical Behavior

In another study focusing on the photocleavage of peptides containing piperazine-2,5-dione moieties, researchers found that exposure to UV light resulted in the formation of reactive α-carbon radicals that could lead to peptide degradation. This finding has implications for understanding drug stability under light exposure.

Comparaison Avec Des Composés Similaires

1,4-Diacetylpiperazine-2,5-dione can be compared with other similar compounds such as:

Piperazine-2,5-dione: The parent compound, which lacks the acetyl groups, is less reactive in condensation reactions.

1,4-Diacetyl-3,6-dimethylpiperazine-2,5-dione: This derivative has additional methyl groups, which can influence its reactivity and the types of products formed in chemical reactions.

N,N’-Diacetylglycine Anhydride: Another name for this compound, emphasizing its role as an anhydride of diacetylglycine.

Activité Biologique

1,4-Diacetylpiperazine-2,5-dione (commonly referred to as 1,4-DAP) is a derivative of piperazine-2,5-dione that has garnered attention in biochemical and pharmaceutical research due to its diverse biological activities. This compound is involved in various biochemical reactions and has demonstrated potential in medicinal applications, particularly in antimicrobial and anticancer therapies.

Chemical Structure and Properties

1,4-DAP is characterized by its unsymmetrical structure, featuring two acetyl groups attached to the piperazine ring. This configuration allows it to interact with various biomolecules, including proteins and nucleic acids.

1,4-DAP primarily exerts its biological effects through the following mechanisms:

- DNA Binding : The compound has been shown to bind to the pBR322 plasmid DNA in bacteria, inhibiting replication and consequently bacterial growth.

- Enzyme Interaction : It interacts with enzymes involved in peptide synthesis and can modify protein functions by forming covalent bonds with amino groups.

- Cell Signaling Modulation : 1,4-DAP influences cell signaling pathways and gene expression, affecting cellular metabolism.

Antimicrobial Activity

Research indicates that 1,4-DAP exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Mycobacterium tuberculosis, showing promising results as an antitubercular agent . The compound's ability to inhibit bacterial growth through DNA binding is a critical aspect of its antimicrobial action.

Anticancer Activity

The compound has also been explored for its anticancer potential. In vitro studies have demonstrated that derivatives of 1,4-DAP possess cytotoxic effects against several cancer cell lines. For instance:

- Compounds derived from 1,4-DAP displayed IC50 values in the nanomolar range against human lung cancer cells (NCI-H460), indicating potent cytotoxic activity .

- In vivo studies on mice showed significant tumor inhibition rates when treated with these derivatives .

Antiviral Activity

Recent studies have evaluated the antiviral properties of 1,4-DAP derivatives against influenza viruses. Certain N-substituted 2,5-diketopiperazine derivatives exhibited inhibitory effects on viral propagation . Molecular docking studies suggested potential interactions with viral proteins that could be exploited for therapeutic purposes.

Study on Antitubercular Activity

A study focused on synthesizing quinoxaline derivatives from 1,4-DAP revealed their dual activity against Mycobacterium tuberculosis and Leishmania species. These compounds were designed to enhance membrane permeability and selective toxicity towards pathogens .

Evaluation of Anticancer Properties

In a comprehensive screening by the National Cancer Institute, several 1,4-DAP derivatives were tested for antitumor activity. The results indicated that specific modifications to the piperazine structure significantly enhanced cytotoxicity against various cancer cell lines .

Data Summary

| Activity | Target | IC50 Value (nM) | Effectiveness |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | Not specified | Significant inhibition |

| Anticancer (NCI-H460) | Human lung cancer cells | 1.03 - 5.38 | High cytotoxicity |

| Antiviral | Influenza virus | Not specified | Inhibitory effect observed |

Propriétés

IUPAC Name |

1,4-diacetylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-5(11)9-3-8(14)10(6(2)12)4-7(9)13/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBKKVPJPRZOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(=O)N(CC1=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337231 | |

| Record name | 1,4-diacetylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3027-05-2 | |

| Record name | 1,4-diacetylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diacetyl-2,5-piperazinedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 1,4-diacetylpiperazine-2,5-dione in organic chemistry?

A1: this compound is primarily used as a building block for synthesizing more complex molecules, particularly those containing a piperazine-2,5-dione core. This core structure is found in various natural products and pharmaceuticals. The compound's utility comes from its ability to undergo reactions with aldehydes, leading to the formation of new carbon-carbon bonds. [, , , , ]

Q2: What is significant about the reaction of this compound with aldehydes?

A2: The reaction of this compound with aldehydes exhibits high stereoselectivity. This means that the reaction preferentially forms one stereoisomer of the product over others. This is particularly important in pharmaceutical synthesis, where different stereoisomers can have vastly different biological activities. [, ]

Q3: Can you provide an example of a natural product synthesized using this compound?

A3: Yes, albonursin, a natural product with potential biological activity, has been successfully synthesized using this compound as a starting material. The synthesis involves a condensation reaction between this compound and a specific aldehyde. []

Q4: Are there specific reaction conditions that favor the use of this compound in synthesis?

A4: Research has shown that using potassium fluoride on alumina as a catalyst and microwave irradiation can significantly enhance the reaction rate and yield when using this compound in condensation reactions with aldehydes. This method also allows for solvent-free conditions, making it a more environmentally friendly approach. []

Q5: Has this compound been used to synthesize symmetrical and unsymmetrical products?

A5: Yes, this compound's structure allows for the synthesis of both symmetrical and unsymmetrical bisarylidene derivatives of piperazine-2,5-dione. This versatility further broadens its applications in synthesizing diverse chemical libraries for drug discovery and material science. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.